molecular formula C6H11N3 B3242172 (1,4-Dimethyl-1H-pyrazol-5-yl)methanamine CAS No. 1503520-72-6

(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine

Cat. No. B3242172
CAS RN: 1503520-72-6
M. Wt: 125.17
InChI Key: QRSNOVQJNRMPPI-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine, commonly known as DM-PMA, is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Mechanism of Action

DM-PMA exerts its effects by modulating the activity of various receptors and enzymes in the body. It has been shown to act as an agonist of the cannabinoid receptor CB2, which is involved in the regulation of inflammation and pain. DM-PMA has also been shown to inhibit the activity of the enzyme monoacylglycerol lipase, which is involved in the regulation of endocannabinoid signaling. This mechanism of action may contribute to the anti-inflammatory and analgesic properties of DM-PMA.
Biochemical and Physiological Effects:
DM-PMA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DM-PMA has also been shown to protect against neuronal damage in animal models of Parkinson's disease and multiple sclerosis. In addition, DM-PMA has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

DM-PMA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. DM-PMA is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DM-PMA has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its therapeutic potential. In addition, DM-PMA has not been extensively studied in human clinical trials, which makes it difficult to assess its safety and efficacy in humans.

Future Directions

There are several future directions for research on DM-PMA. One area of research is the development of new synthesis methods that can produce DM-PMA in higher yields and with greater purity. Another area of research is the investigation of the potential therapeutic applications of DM-PMA in human clinical trials. This research could provide important insights into the safety and efficacy of DM-PMA in humans. Finally, future research could focus on the development of new derivatives of DM-PMA with improved pharmacological properties. These derivatives could have greater therapeutic potential and could be used to treat a variety of diseases and conditions.

Scientific Research Applications

DM-PMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. DM-PMA has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, DM-PMA has been studied for its potential use as a diagnostic tool for cancer.

properties

IUPAC Name

(2,4-dimethylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-4-8-9(2)6(5)3-7/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSNOVQJNRMPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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